![molecular formula C13H17N3O2 B14910908 n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-aminobenzoxazole derivatives involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy. The reaction typically occurs at room temperature and is completed within six hours .
Industrial Production Methods: Industrial production of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for oxidation reactions and various amines for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and specific solvents to ensure high yields and purity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of benzoxazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the benzoxazole ring .
Scientific Research Applications
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications. In medicinal chemistry, it is investigated for its potential as an anthelmintic agent, showing activity against parasitic roundworms with low cytotoxicity . Additionally, it is used in the synthesis of other biologically active compounds, making it valuable for drug discovery and development .
In the field of biology, this compound is studied for its effects on various biological pathways and its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further research .
Mechanism of Action
The mechanism of action of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic worms. This dual action disrupts essential biological processes in the parasites, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine include other benzoxazole derivatives such as N-methylbenzo[d]oxazol-2-amine and various 2-substituted benzoxazole derivatives .
Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern, which imparts unique biological activities and chemical properties. Its morpholinoethyl group enhances its solubility and bioavailability, making it a more effective compound in various applications .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H17N3O2/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15) |
InChI Key |
SQPVBAPXVROTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


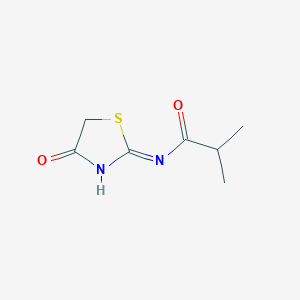
![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)
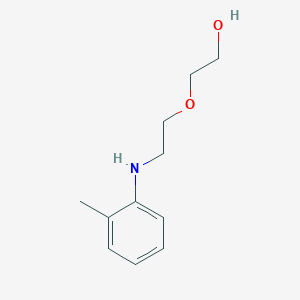

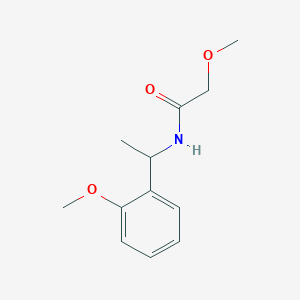
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)
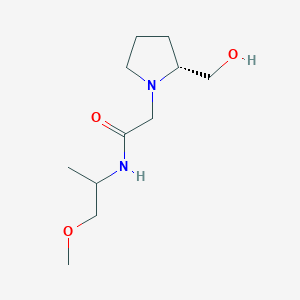
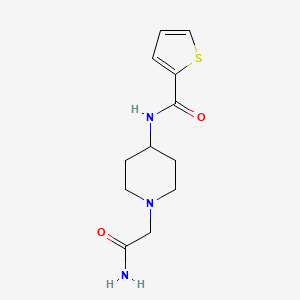
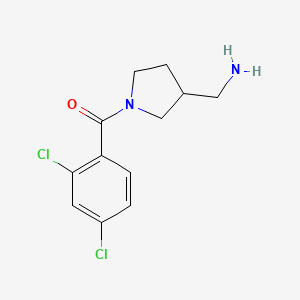
![4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14910872.png)
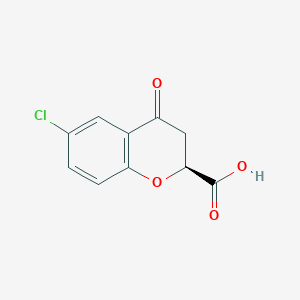
![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)
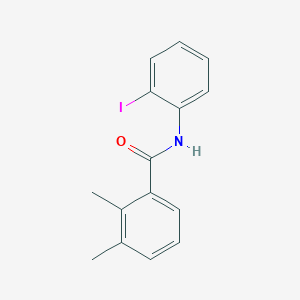
![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)
